molecular formula C19H21FN4O4 B2491420 N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-81-2

N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2491420
CAS RN: 1021133-81-2
M. Wt: 388.399
InChI Key: ODPHWOWNZFAUFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide and similar compounds involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of related pyrrolo[2,3-d]pyrimidines can be achieved through a multicomponent reaction involving 6-aminopyrimidines, dimedone, and arylglyoxal, leading to unexpected cyclization products. This method demonstrates the complexity and the potential for variation in the synthesis routes of such compounds (Quiroga et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a pyrrolo ring. This structural motif is crucial for the compound's interactions and its biological activity. The crystal structure of similar compounds has been determined, providing insights into their planarity, substitution patterns, and hydrogen-bonding capabilities, which are essential for their chemical reactivity and interaction with biological targets (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including N-acylation, condensation with amines, and cyclization reactions, which can significantly alter their chemical properties and biological activities. These reactions are pivotal for modifying the compound to enhance its efficacy, selectivity, and solubility for potential therapeutic applications (Wilk et al., 2000).

Scientific Research Applications

Synthesis and Pharmacological Applications Compounds with structural similarities to "N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide" have been explored for their pharmacological potential. For instance, the discovery and development of selective kinase inhibitors for cancer therapy have led to compounds with intricate designs aimed at improving specificity and reducing side effects. Such research underscores the compound's relevance in the development of targeted therapies for complex diseases like cancer Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily.

Material Science and Chemical Synthesis The chemical structure of "this compound" suggests potential applications in material science, such as in the development of novel polymeric materials with unique electrochromic properties. Research in this area has led to the creation of materials with specific electronic and optical properties, useful in various applications from sensors to display technologies Highly stable electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties.

Antiviral and Antimicrobial Research Similar compounds have also been investigated for their antiviral and antimicrobial activities. This research is crucial in the ongoing search for new treatments for infectious diseases, including resistant bacterial strains and viral infections. Such studies highlight the compound's potential role in developing new therapeutic agents to combat a wide range of pathogens Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin: the effect of certain 4- and 4,6-substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines.

properties

IUPAC Name

N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4/c1-22-17-12(18(26)23(2)19(22)27)11-15(24(17)9-6-10-28-3)16(25)21-14-8-5-4-7-13(14)20/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPHWOWNZFAUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)NC3=CC=CC=C3F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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